1-(2-Ethylideneheptanoyl)urea
Overview
Description
1-(2-Ethylideneheptanoyl)urea is an organic compound with the molecular formula C10H18N2O2 It is a derivative of urea, characterized by the presence of an ethylidene group attached to a heptanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylideneheptanoyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 2-ethylideneheptanoyl chloride with urea under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylideneheptanoyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-(2-Ethylideneheptanoyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Ethylideneheptanoyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(2-Ethylheptanoyl)urea: Similar structure but lacks the ethylidene group.
1-(2-Methylheptanoyl)urea: Contains a methyl group instead of an ethylidene group.
1-(2-Propylheptanoyl)urea: Contains a propyl group instead of an ethylidene group
Uniqueness: 1-(2-Ethylideneheptanoyl)urea is unique due to the presence of the ethylidene group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2E)-N-carbamoyl-2-ethylideneheptanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-3-5-6-7-8(4-2)9(13)12-10(11)14/h4H,3,5-7H2,1-2H3,(H3,11,12,13,14)/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXQVLMVKMXPRH-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=CC)C(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C(=C\C)/C(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102613-32-1 | |
Record name | Urea, 1-(2-ethylideneheptanoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102613321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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